Cy7
Overview
Description
It is a near-infrared fluorophore with excitation and emission maxima at approximately 750 nm and 776 nm, respectively . CY7 is widely used in various scientific applications due to its unique photophysical properties, including high molar absorptivity, excellent photostability, and strong fluorescence intensity.
Mechanism of Action
- Cy7 primarily targets biological structures for imaging purposes. Its absorption and emission properties lie in the near-infrared (NIR) range (excitation/emission maximum at 750/776 nm) .
- In biological applications, this compound can be chemically linked to nucleic acids (DNA, RNA) or protein molecules. This allows visualization and quantification of these biomolecules .
- Fluorescence resonance energy transfer (FRET) studies also benefit from this compound’s NIR fluorescence .
- Impact on Bioavailability : this compound’s water solubility and stability influence its bioavailability .
- Environmental factors affect this compound’s efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY7 typically involves the condensation of indolenine or benzoindole derivatives with a polymethine bridge. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the conjugated system. For example, the synthesis of sulfonated heptamethine cyanine dyes involves the reaction of indolenine derivatives with a sulfonated polymethine bridge under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the dye. The process may include multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CY7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium ions, which are essential for its fluorescence properties.
Substitution: This compound can undergo nucleophilic substitution reactions, where reactive groups are introduced to the dye molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to modify this compound.
Substitution: Nucleophilic reagents like amines and thiols are used under mild conditions to introduce functional groups.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified photophysical properties, such as increased water solubility or enhanced fluorescence intensity .
Scientific Research Applications
CY7 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
CY7 is part of the cyanine dye family, which includes other compounds such as CY3, CY5, and CY5.5. These dyes differ in their photophysical properties, such as absorption and emission wavelengths, due to variations in their chemical structures. For example:
CY3: Excitation at 550 nm and emission at 570 nm.
CY5: Excitation at 650 nm and emission at 670 nm.
This compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological applications .
Properties
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]
A: this compound is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]
A: Researchers successfully employed this compound-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of this compound-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []
A: Yes, a study demonstrated the successful use of this compound-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of this compound-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []
A: Research suggests this compound's potential for guiding surgical procedures. For instance, intraperitoneal injection of this compound-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []
A: Yes, this compound exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]
A: Researchers developed this compound-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of this compound with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []
A: One limitation is the potential for non-specific binding of this compound-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]
A: One approach involves developing this compound-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []
A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of this compound derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving this compound. []
A: Yes, this compound can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with this compound and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []
A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing this compound and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []
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